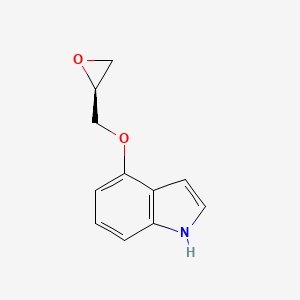

(2s)-Glycidyl indol-4-yl ether

Description

Contextual Significance within Chiral Organic Synthesis

Chiral molecules, existing in non-superimposable mirror-image forms called enantiomers, are fundamental in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science.

(2S)-Glycidyl indol-4-yl ether is a prime example of a chiral building block. The "(2S)" designation specifies the stereochemistry at the second carbon of the glycidyl (B131873) group, ensuring a specific spatial orientation. This chirality is crucial for creating molecules that can interact selectively with biological targets, such as enzymes and receptors. The epoxide ring of the glycidyl group is highly reactive due to ring strain, allowing for a variety of nucleophilic ring-opening reactions. This reactivity, coupled with the defined stereochemistry, makes it a valuable synthon for introducing a chiral three-carbon unit into a larger molecule. acs.org

The indole (B1671886) portion of the molecule is also of great significance. Indole and its derivatives are a ubiquitous class of heterocyclic compounds found in numerous natural products and pharmaceutically active molecules. mdpi.comnih.govbohrium.com The indole ring system is a privileged scaffold in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. bohrium.comnih.gov Its presence in this compound provides a framework that can be further functionalized to modulate the compound's properties and biological interactions.

Historical Overview of Glycidyl Ether and Indole Derivative Research

The study of glycidyl ethers has a long history, with their industrial significance being recognized as early as the 1940s, primarily for their use as reactive diluents in epoxy resins. The development of methods for the asymmetric synthesis of chiral epoxides, including glycidyl ethers, has been a major focus of research, as these compounds are versatile intermediates in the synthesis of a wide range of enantiomerically pure products. researchgate.net

Similarly, research into indole derivatives has been a vibrant area of organic and medicinal chemistry for over a century. nih.govopenmedicinalchemistryjournal.com The diverse biological activities of indole-containing compounds, ranging from anticancer to anti-inflammatory effects, have spurred continuous efforts to synthesize novel indole derivatives. mdpi.comnih.govopenmedicinalchemistryjournal.com Many established pharmaceuticals, such as the anti-inflammatory drug indomethacin (B1671933) and the vinca (B1221190) alkaloids used in cancer chemotherapy, feature the indole core. mdpi.comnih.gov

The convergence of these two areas of research—chiral glycidyl ethers and bioactive indole derivatives—has led to the exploration of hybrid molecules like this compound. The synthesis of such compounds leverages established synthetic methodologies for both the glycidyl ether and indole components. For instance, the synthesis of glycidyl ethers often involves the reaction of an alcohol with epichlorohydrin (B41342), a versatile and readily available chemical. wikipedia.org

Current Research Landscape and Academic Relevance of this compound

The current research landscape for this compound and related compounds is characterized by its application in the synthesis of complex, biologically active molecules. Researchers are interested in this compound as a key intermediate for creating novel therapeutic agents. For example, the synthesis of pindolol-based fluorescent ligands for studying G protein-coupled receptors has utilized (±)-4-[(oxiran-2-yloxy)methyl]-1H-indole, a racemic precursor to the chiral this compound. nih.govacs.org

The reactivity of the epoxide ring allows for the introduction of various functional groups through ring-opening reactions with nucleophiles such as amines. nih.govacs.org This strategy has been employed in the synthesis of libraries of compounds for screening against various biological targets. The indole nucleus, on the other hand, can be modified to fine-tune the electronic and steric properties of the final molecule, influencing its binding affinity and selectivity for a particular target.

Recent studies have highlighted the importance of the indole scaffold in developing inhibitors for enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), a target for neurodegenerative diseases. mdpi.com While not directly mentioning this compound, this research underscores the continued interest in indole-based structures for drug discovery. The unique combination of a chiral epoxide and an indole ring in this compound makes it a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |

InChI Key |

CTWQPSSVUYPWOM-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s Glycidyl Indol 4 Yl Ether

Asymmetric Synthesis Approaches

The direct establishment of the chiral epoxide ring is a primary challenge in the synthesis of (2S)-Glycidyl indol-4-yl ether. Various asymmetric strategies have been conceptualized and applied to control the stereochemistry at the C2 position of the glycidyl (B131873) group.

Enantioselective Epoxidation Strategies

Enantioselective epoxidation involves the conversion of a prochiral olefin to a chiral epoxide using a chiral catalyst or reagent. A logical precursor for this strategy would be indol-4-yl allyl ether. While direct asymmetric epoxidation of this specific substrate is not extensively detailed in dedicated literature, the principles can be drawn from well-established methods like the Sharpless-Katsuki epoxidation of allylic alcohols. documentsdelivered.com

A more documented and industrially relevant approach circumvents the direct epoxidation of an indole-based allyl ether. Instead, it often involves a chemoenzymatic method. This strategy begins with a racemic precursor, which is then resolved into its constituent enantiomers. For instance, a racemic chlorohydrin, rac-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, can be synthesized and then subjected to enzymatic kinetic resolution. Lipases, such as those from Pseudomonas fluorescens or Candida rugosa, can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the highly enantiomerically enriched (2S)-halohydrin precursor from its (2R)-acetate counterpart. unimi.it The resulting (2S)-chlorohydrin can then be treated with a base to induce intramolecular cyclization to form the desired this compound.

Another sophisticated strategy involves the resolution of a diol precursor, racemic 3-(4-indolyloxy)-1,2-propanediol, via preferential crystallization. The isolated (S)-diol can then be converted to the target epoxide, (S)-4-(2,3-epoxypropoxy)-1H-indole, through an intramolecular Mitsunobu reaction, which proceeds with inversion of configuration at one of the alcohol centers. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center has been established, the auxiliary is removed and can often be recovered. sigmaaldrich.com

In a hypothetical application to synthesize this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone, to an acrylic acid derivative of indole-4-ol. The resulting chiral imide would bias the facial selectivity of a subsequent reaction, for example, the addition of a hydroxyl group equivalent across the double bond. Subsequent chemical transformations to form the epoxide ring and cleavage of the auxiliary would yield the enantiomerically enriched target molecule. The choice of auxiliary and reaction conditions dictates the stereochemical outcome. wikipedia.orgscielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Typical Application | Hypothetical Role in Synthesis |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Directing conjugate addition or epoxidation of an α,β-unsaturated indole (B1671886) derivative. |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | Controlling stereochemistry in C-C bond formation on a side chain precursor. |

This table is illustrative of how standard chiral auxiliaries could be conceptually applied to the synthesis of the target compound.

Organocatalytic Routes to this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. nih.gov Chiral phosphoric acids and proline derivatives are prominent examples of organocatalysts used in the synthesis of indole-containing heterocyclic compounds. nih.govrsc.org

A potential organocatalytic route to this compound could involve the asymmetric desymmetrization of a prochiral precursor. For example, a glycerol (B35011) derivative with two identical leaving groups attached to indole-4-ol at the central hydroxyl position could undergo an asymmetric ring-closing reaction catalyzed by a chiral base or a chiral phase-transfer catalyst. Alternatively, an organocatalyst could be employed in the enantioselective ring-opening of a symmetrical epoxide precursor by indole-4-ol. While specific applications for this target are emerging, the field of organocatalysis provides a versatile toolkit for constructing chiral indole-based molecules with high enantioselectivity. nih.govresearchgate.net

Precursor Design and Functionalization for Etherification

Indole-4-ol Functionalization Techniques

The primary precursor for the indole portion is 4-hydroxyindole (B18505) (indole-4-ol). The synthesis of this intermediate itself is a multi-step process, often starting from 1,5,6,7-Tetrahydro-4H-indol-4-one. actascientific.com The key etherification step involves the reaction of the phenoxide of indole-4-ol, generated by a base, with an appropriate three-carbon electrophile.

A common method is the Williamson ether synthesis, where indole-4-ol is treated with epichlorohydrin (B41342) in the presence of a base like potassium carbonate. actascientific.com This reaction directly installs the glycidyl ether moiety, typically yielding the racemic product, 4-(oxiran-2-ylmethoxy)-1H-indole, which then requires resolution. To achieve the (2S)-enantiomer directly, the functionalization must involve a chiral electrophile.

Table 2: Representative Conditions for Etherification of Indole-4-ol

| Electrophile | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Epichlorohydrin | (Not specified) | Toluene | Room Temperature, 7-8 hours | 4-(oxiran-2-ylmethoxy)-1H-indole | actascientific.com |

Chiral Glycidol (B123203) Derivatives as Key Precursors

A highly effective and convergent strategy for synthesizing this compound involves the use of pre-made, enantiopure C3 building blocks. This approach avoids the need for resolution or asymmetric catalysis in the final stages and directly sets the required stereocenter.

(S)-Glycidol is a readily available chiral precursor. nih.gov However, due to the presence of both a hydroxyl group and an epoxide, regioselectivity can be an issue. Therefore, derivatives of glycidol are often preferred. A common and highly efficient precursor is (R)-glycidyl tosylate or a related sulfonate ester. In this scenario, indole-4-ol is deprotonated with a suitable base to form the indol-4-oxide anion. This nucleophile then attacks the terminal carbon of (R)-glycidyl tosylate in an SN2 reaction, opening the epoxide transiently and then re-forming it with inversion of configuration at the other carbon is avoided by the leaving group being on the primary carbon. The reaction proceeds by nucleophilic attack on the carbon bearing the tosylate, displacing it and forming the ether linkage directly to yield this compound. This method is stereospecific and provides excellent control over the desired stereochemistry.

Table 3: Common Chiral C3 Precursors for Etherification

| Chiral Precursor | Typical Reaction Type | Stereochemical Outcome |

|---|---|---|

| (S)-Glycidol | Nucleophilic addition (requires activation) | Leads to (S)-glycidyl ether |

| (R)-Glycidyl tosylate | SN2 displacement with indole-4-oxide | Leads to (S)-glycidyl ether |

| (R)-Glycidyl nosylate | SN2 displacement with indole-4-oxide | Leads to (S)-glycidyl ether |

Catalytic Systems in the Synthesis of this compound

The asymmetric synthesis of this compound is critically dependent on the use of chiral catalysts that can effectively control the stereochemistry of the etherification reaction. The primary route involves the reaction of 4-hydroxyindole with an electrophilic three-carbon building block like epichlorohydrin or glycidyl tosylate. Catalytic strategies are essential to achieve high enantioselectivity, favoring the formation of the desired (S)-enantiomer.

Transition metal complexes, particularly chiral salen-metal complexes, are powerful catalysts for the asymmetric ring-opening (ARO) of epoxides. mdpi.comnih.gov This methodology can be applied to the synthesis of this compound through a kinetic resolution process. In this approach, a racemic mixture of glycidyl indol-4-yl ether is subjected to a reaction where one enantiomer reacts much faster than the other, leaving the unreacted, desired enantiomer in high purity.

A prominent example is the use of a chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst. units.it This catalyst facilitates the hydrolytic kinetic resolution (HKR) of terminal epoxides. In the context of synthesizing this compound, a racemic version of the ether would be prepared first. The racemic ether is then treated with water in the presence of the chiral (salen)Co(III) catalyst. The catalyst selectively promotes the hydrolysis of the (R)-enantiomer to the corresponding diol, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. nih.gov This method is noted for its broad substrate scope and practicality for achieving high optical purity. units.it

The mechanism involves the activation of both the epoxide and the nucleophile (water) by the cobalt complex, enabling a highly enantioselective ring-opening. nih.gov The key advantage is the ability to resolve the racemic epoxide efficiently, providing access to the enantiopure (S)-glycidyl ether.

Table 1: Performance of Chiral (salen)Co(III) Catalyst in Hydrolytic Kinetic Resolution of Various Terminal Epoxides Data is representative of the catalyst's effectiveness in analogous systems.

| Epoxide Substrate | Time (h) | Yield (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) |

| Propylene Oxide | 12 | 45 | >99 |

| 1,2-Epoxyhexane | 8 | 46 | >99 |

| Styrene Oxide | 16 | 44 | >99 |

| Phenyl Glycidyl Ether | 24 | 42 | 99 |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. For the synthesis of chiral epoxides like this compound, enzymatic kinetic resolution is a well-established and powerful technique. This method commonly utilizes enzymes such as lipases or epoxide hydrolases (EHs) to selectively process one enantiomer from a racemic mixture.

The strategy involves the enantioselective hydrolysis of racemic glycidyl indol-4-yl ether. An epoxide hydrolase, for instance, will catalyze the ring-opening of one enantiomer (e.g., the R-form) to its corresponding diol at a much higher rate than the other (the S-form). This leaves the unreacted (S)-glycidyl indol-4-yl ether with high enantiomeric purity. The separation of the unreacted epoxide from the diol product is typically straightforward.

The choice of enzyme and reaction conditions (pH, temperature, co-solvents) is crucial for achieving high enantioselectivity, often expressed by the enantiomeric ratio (E-value). A high E-value indicates a more efficient and selective resolution.

Table 2: Representative Enzymatic Kinetic Resolution of Aryl Glycidyl Ethers Illustrative data from analogous systems demonstrating the principle of biocatalytic resolution.

| Enzyme Source | Substrate | Conversion (%) | ee of (S)-Epoxide (%) | E-Value |

| Pig Liver Esterase | Phenyl Glycidyl Ether | 50 | >99 | >100 |

| Lipase from Candida antarctica (CAL-B) | Benzyl (B1604629) Glycidyl Ether | 48 | 98 | 85 |

| Epoxide Hydrolase from Aspergillus niger | Phenyl Glycidyl Ether | 51 | 99 | 150 |

Asymmetric phase-transfer catalysis (PTC) is a potent method for synthesizing chiral molecules, including ethers, under mild, biphasic conditions. nih.gov This technique is particularly suitable for the reaction between a phenolic nucleophile (4-hydroxyindole) and an electrophile like epichlorohydrin. The synthesis relies on a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural chiral source like cinchona alkaloids. austinpublishinggroup.com

The reaction mechanism involves the deprotonation of 4-hydroxyindole by a base (e.g., aqueous NaOH) in the aqueous phase to form an indolide anion. The chiral PTC transports this anion into the organic phase, where epichlorohydrin is dissolved. The catalyst forms a tight, chiral ion pair with the indolide, which shields one face of the nucleophile. austinpublishinggroup.com This steric hindrance directs the attack of the indolide onto the epichlorohydrin, leading to the preferential formation of one enantiomer of the intermediate chlorohydrin. A subsequent intramolecular SN2 reaction, often promoted by the base, closes the ring to form the glycidyl ether product with a net retention of stereochemistry. The selection of a PTC with the appropriate chiral scaffold is paramount for achieving high enantioselectivity. nih.gov

Table 3: Enantioselective Alkylation using Chiral Phase-Transfer Catalysts Data from analogous asymmetric alkylations of glycine (B1666218) derivatives, demonstrating the efficacy of chiral PTCs.

| Chiral PTC | Alkylating Agent | Solvent | Yield (%) | ee (%) |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl Bromide | Toluene | 95 | 99 |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl Bromide | Toluene | 99 | 98 |

| O-Benzoyl-N-benzylquininium chloride | Ethyl Bromoacetate | Dichloromethane | 88 | 92 |

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process efficiency. nih.gov The synthesis of this compound can be made more sustainable by adopting environmentally benign conditions and optimizing reaction efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many of the catalytic methods described above can be adapted to be more environmentally friendly.

Solvent-Free Reactions: Phase-transfer catalysis is particularly amenable to solvent-free conditions. The reaction between 4-hydroxyindole and epichlorohydrin can be performed using a solid base (like NaOH pellets) and a catalytic amount of a PTC, with the reactants themselves forming the organic phase. researchgate.net This approach, often referred to as solid-liquid PTC, simplifies product work-up, as the solid byproducts (NaCl) can be removed by simple filtration, and eliminates the need for solvent recovery or disposal. researchgate.net Similarly, certain transition metal-catalyzed reactions can be run neat or at very high concentrations, significantly reducing solvent waste. nih.gov

Benign Solvents: When a solvent is necessary, the use of greener alternatives is preferred. Water is an ideal solvent for biocatalytic resolutions using epoxide hydrolases. For other catalytic systems, switching from chlorinated solvents to more benign options like esters (e.g., ethyl acetate) or ethers (e.g., 2-methyl-THF) can reduce environmental harm.

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions with fewer byproducts and improved energy efficiency compared to conventional heating. researchgate.net

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. Maximizing atom economy is a fundamental goal of green chemistry.

The typical synthesis of glycidyl ethers from a phenol (B47542) and epichlorohydrin proceeds in two conceptual steps:

Ring-opening addition: C₈H₇NO (4-hydroxyindole) + C₃H₅ClO (epichlorohydrin) → C₁₁H₁₂ClNO₂

Ring-closing elimination: C₁₁H₁₂ClNO₂ + NaOH → C₁₁H₁₁NO₂ (this compound) + NaCl + H₂O

The theoretical percent atom economy for this process can be calculated as follows:

Molecular Weight of Desired Product (C₁₁H₁₁NO₂): 189.21 g/mol

Molecular Weight of All Reactants (C₈H₇NO + C₃H₅ClO + NaOH): 133.15 + 92.52 + 40.00 = 265.67 g/mol

% Atom Economy = (MW of Product / MW of all Reactants) x 100 = (189.21 / 265.67) x 100 ≈ 71.2%

While this value is reasonable, it highlights that nearly 29% of the reactant mass ends up as byproducts (NaCl and H₂O). Strategies to improve this include:

Alternative Reagents: Exploring synthetic routes that avoid the use of epichlorohydrin in favor of reagents that lead to more benign byproducts or proceed via 100% atom-economical addition reactions would be an ideal, though more challenging, green chemistry approach. chemistry-teaching-resources.com For instance, a direct asymmetric epoxidation of an allyl indol-4-yl ether would be a highly atom-economical alternative.

By combining advanced catalytic systems with green chemistry principles, the synthesis of this compound can be achieved with high enantioselectivity, efficiency, and environmental sustainability.

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities

The enantiomerically pure this compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the non-cardioselective beta-blocker, pindolol (B1678383). The stereochemistry of the glycidyl ether moiety is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient. Consequently, the development of efficient and highly stereoselective synthetic routes to this compound is of significant chemical and industrial interest. This analysis will compare different methodologies for the synthesis of this compound, focusing on reaction yields and the degree of stereochemical control.

A common strategy for the synthesis of chiral glycidyl ethers involves the reaction of a phenolic precursor with a chiral three-carbon synthon or the resolution of a racemic intermediate. In the case of this compound, the starting material is typically 4-hydroxyindole.

One reported method involves the initial synthesis of the racemic glycidyl ether, 4-(oxiran-2-ylmethoxy)-1H-indole, by reacting 4-hydroxyindole with epichlorohydrin. This reaction, conducted under basic conditions, proceeds with a commendable yield of approximately 75%. However, this approach necessitates a subsequent resolution step to isolate the desired (S)-enantiomer, which inherently limits the maximum theoretical yield of the target stereoisomer to 50%.

A more stereochemically defined approach involves the synthesis of a racemic chlorohydrin precursor, 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, which can then be resolved. The synthesis of this racemic chlorohydrin has been reported with a yield of 53%. Subsequent enzymatic resolution, a powerful tool in asymmetric synthesis, can be employed to selectively isolate the desired enantiomer. For instance, lipase-catalyzed resolution has been shown to produce the (R)-chlorohydrin with an impressive enantiomeric excess (ee) of 92%. This (R)-chlorohydrin can then be converted to the target this compound in a subsequent step, typically through intramolecular cyclization under basic conditions.

The following tables provide a comparative overview of the key synthetic steps and their reported efficiencies and stereoselectivities.

Table 1: Synthesis of Racemic Precursors

| Precursor | Starting Materials | Reagents | Yield |

| 4-(oxiran-2-ylmethoxy)-1H-indole | 4-Hydroxyindole, Epichlorohydrin | Base | ~75% |

| 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | 4-Hydroxyindole, Epichlorohydrin | - | 53% |

Table 2: Stereoselective Synthesis and Resolution

| Method | Intermediate | Resolution/Asymmetric Step | Stereoselectivity (ee) |

| Enzymatic Resolution | 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | Lipase Catalysis | 92% ((R)-enantiomer) |

| Preferential Crystallization | 3-(4-indolyloxy)-1,2-propanediol | Crystallization | High (qualitative) |

| Mitsunobu Reaction | (S)-3-(4-indolyloxy)-1,2-propanediol | Diethyl azodicarboxylate, Triphenylphosphine | High (stereospecific inversion) |

Chemical Reactivity and Mechanistic Investigations of 2s Glycidyl Indol 4 Yl Ether

Ring-Opening Reactions of the Glycidyl (B131873) Moiety

The high degree of ring strain (approximately 13 kcal/mol) in the epoxide ring makes it a potent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. masterorganicchemistry.com These reactions are fundamental to the synthetic utility of glycidyl ethers.

The glycidyl moiety of (2S)-Glycidyl indol-4-yl ether reacts with a wide range of nucleophiles, leading to the formation of 1,2-aminoalcohols, diols, or ether alcohols, which are common structural motifs in pharmaceuticals. The reaction generally proceeds via an SN2 mechanism. chemistrysteps.com

Common nucleophiles include:

Amines (R-NH₂): Primary and secondary amines are potent nucleophiles that readily open the epoxide ring. This reaction is particularly significant as it forms the basis for the synthesis of many β-adrenergic blocking agents. The reaction of a primary amine with the glycidyl ether generates a secondary amine and a secondary alcohol. sci-hub.sepressbooks.pub

Water/Hydroxide (B78521) (H₂O/OH⁻): In the presence of acid or base, the epoxide can be hydrolyzed to form a diol (a vicinal glycol). pressbooks.pubopenstax.org

Alcohols/Alkoxides (R-OH/RO⁻): Alcohols can act as nucleophiles under acidic conditions, while the more reactive alkoxides are used in basic conditions to form ether-alcohol products. libretexts.org

Thiols/Thiolates (R-SH/RS⁻): Thiolates are excellent nucleophiles and react efficiently with epoxides to yield thioether-alcohols.

Other Nucleophiles: Grignard reagents (RMgX) and organolithium compounds can also be used to open the epoxide ring, forming a new carbon-carbon bond. masterorganicchemistry.compressbooks.pub

The general scheme for nucleophilic ring-opening is presented below:

Figure 1: General reaction scheme for the nucleophilic ring-opening of the glycidyl moiety.

The ring-opening of the unsymmetrical glycidyl ether can occur at either of the two epoxide carbons (C2' or C3'). The site of nucleophilic attack, or regioselectivity, is dictated by the reaction conditions (acidic vs. basic catalysis). libretexts.orgresearchgate.net

The reaction is stereospecific. Since the starting material is the (2S)-enantiomer, the configuration at the C2' chiral center is fixed. The ring-opening occurs via an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of configuration at the center of attack. chemistrysteps.com

Attack at C3' (less substituted carbon): This leads to the formation of a product with the nucleophile attached to C3' and a hydroxyl group at C2'. The stereochemistry at C2' remains (S). This is the typical outcome under basic or neutral conditions.

Attack at C2' (more substituted carbon): This results in the nucleophile being attached to C2' and the hydroxyl group at C3'. The attack at the C2' chiral center causes an inversion of its configuration from (S) to (R). This pathway is favored under acidic conditions.

The table below summarizes the expected products from the reaction of this compound with a generic nucleophile (Nu:).

| Attack Position | Product Structure | Stereochemistry at C2' |

| C3' | 1-(Indol-4-yloxy)-3-(nucleophil)-propan-2-ol | (S) |

| C2' | 2-(Indol-4-yloxy)-1-(nucleophil)-propan-2-ol | (R) |

This is an interactive data table. Click on the headers to sort.

The mechanism and regioselectivity of the epoxide ring-opening are highly dependent on the pH of the reaction medium. researchgate.net

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom, which is the terminal C3' position. Steric factors are the dominant influence in this case. pressbooks.pub The reaction rate is dependent on the concentration of both the epoxide and the nucleophile.

Mechanism: Direct SN2 attack on the less substituted carbon.

Regioselectivity: Highly selective for the terminal carbon (C3').

Product: 1-(Indol-4-yloxy)-3-(substituted)-propan-2-ol.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, converting the hydroxyl group into a much better leaving group. openstax.orgkhanacademy.org This protonated intermediate makes the epoxide more susceptible to attack even by weak nucleophiles. The transition state has significant SN1 character, with a partial positive charge developing on the carbon atoms of the epoxide ring. openstax.orglibretexts.org This positive charge is better stabilized at the more substituted, secondary carbon (C2'). Consequently, the nucleophile preferentially attacks the C2' position. openstax.orglibretexts.org Although the mechanism has SN1 characteristics, the attack still occurs from the backside, leading to an inversion of stereochemistry, which is a hallmark of an SN2 reaction. openstax.orglibretexts.org

Mechanism: A hybrid SN1/SN2 mechanism with protonation of the ether oxygen followed by nucleophilic attack.

Regioselectivity: Selective for the more substituted carbon (C2').

Product: 2-(Indol-4-yloxy)-1-(substituted)-propan-2-ol, with inversion of configuration at C2'.

The following table provides a comparative summary of the two catalytic modes.

| Feature | Base-Catalyzed Ring Opening | Acid-Catalyzed Ring Opening |

| Initial Step | Nucleophilic attack on carbon | Protonation of epoxide oxygen |

| Key Influence | Steric hindrance | Electronic effects (carbocation stability) |

| Site of Attack | Less substituted carbon (C3') | More substituted carbon (C2') |

| Reaction Intermediate | Alkoxide | Protonated epoxide |

| Nucleophile Strength | Requires a strong nucleophile | Can proceed with weak nucleophiles |

This is an interactive data table. Click on the headers to sort.

Reactivity at the Indole (B1671886) Nitrogen and Carbon Positions

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom can also participate in reactions after deprotonation. researchgate.net

The indole ring system readily undergoes electrophilic aromatic substitution (EAS). Due to the delocalization of the nitrogen's lone pair electrons into the ring, the pyrrole (B145914) part of the indole is much more activated towards electrophiles than the benzene (B151609) ring. ic.ac.uk

For most indoles, the C3 position is the most nucleophilic and thus the preferred site for electrophilic attack. ic.ac.uknih.gov The 4-O-glycidyl ether substituent is an electron-donating group, which further activates the ring system towards EAS. As an alkoxy group, it is an ortho, para-director. Relative to the C4 position, the ortho positions are C3 and C5, and the para position is C7. While this substituent does activate the C5 and C7 positions, the inherent high reactivity of the C3 position generally ensures that electrophilic substitution occurs there preferentially. rsc.org However, under certain conditions or with bulky electrophiles, substitution at other positions might be observed.

Common EAS reactions for indoles include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically results in substitution at the C3 position.

Nitration: Nitration can be achieved with reagents like HNO₃ in acetic anhydride, usually yielding the 3-nitroindole derivative.

Friedel-Crafts Acylation: This reaction, often using an acid chloride with a Lewis acid catalyst, can be complex, as acylation can occur at both C3 and N1. beilstein-journals.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a 3-aminomethylindole derivative (a gramine (B1672134) analogue).

The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding indolide anion. researchgate.net This anion is a potent nucleophile and can react with various electrophiles.

N-Alkylation: The indolide anion undergoes SN2 reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form N-alkylated indoles. researchgate.netresearchgate.net The choice of base and solvent can be crucial for achieving high yields and preventing side reactions, such as C-alkylation. organic-chemistry.orgnih.gov

N-Acylation: N-acylation is achieved by reacting the indolide anion with acylating agents like acyl chlorides or acid anhydrides. clockss.org This reaction produces N-acylindoles. Chemoselectivity can be an issue, as C3 acylation can compete with N-acylation. However, conditions can often be optimized to favor the formation of the N-acylated product. beilstein-journals.orgnih.gov For instance, using a strong base to fully deprotonate the indole nitrogen generally favors N-acylation.

Derivatization Pathways and Strategic Functional Group Interconversions

The primary pathway for the derivatization of this compound involves the nucleophilic ring-opening of its epoxide moiety. This reaction is characteristic of epoxides, which undergo cleavage under relatively mild conditions due to inherent ring strain. pressbooks.pub A wide array of nucleophiles can be employed to open the epoxide ring, leading to a diverse range of functionalized indole derivatives.

The most significant application of this reactivity is in the synthesis of β-amino alcohols. scielo.org.mx The reaction with primary or secondary amines, in particular, is a key transformation. This aminolysis reaction serves as the cornerstone for the synthesis of (S)-Pindolol, a non-selective beta-adrenergic antagonist, where the epoxide is opened by an isopropylamine (B41738) nucleophile. unimi.itactascientific.com

The stereochemistry of this compound is a critical aspect of its reactivity. As a single enantiomer, its reactions with achiral nucleophiles lead to the formation of enantiomerically pure products. The ring-opening reaction proceeds via a backside nucleophilic attack (SN2 mechanism) at one of the epoxide carbons. libretexts.orglibretexts.org

In the case of this compound, nucleophilic attack occurs preferentially at the terminal, less sterically hindered carbon of the glycidyl group. pressbooks.pubmasterorganicchemistry.com This attack results in the inversion of configuration at the site of attack. However, since the attack is on a primary carbon (C3 of the propanoxy chain), it does not generate a new stereocenter. The original stereocenter at the C2 position of the glycidyl unit remains unaffected, retaining its (S)-configuration. Consequently, the reaction of this enantiopure epoxide with an achiral amine yields a single enantiomer of the resulting amino alcohol.

For example, the reaction with isopropylamine produces (S)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, also known as (S)-Pindolol.

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| This compound | Isopropylamine | (S)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol | Single Enantiomer |

The ability to introduce a variety of functional groups through the ring-opening of the epoxide makes this compound a versatile building block for accessing diverse molecular scaffolds. The resulting 1,2-amino alcohol structure, as seen in Pindolol (B1678383), is a common motif in many biologically active molecules.

Beyond amines, other nucleophiles can be utilized to generate a library of derivatives based on the indol-4-yloxy-propan-2-ol scaffold. These transformations provide access to compounds with different physicochemical properties and potential biological activities.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Molecular Scaffold |

| Amines | Ammonia, Benzylamine | Primary/Secondary Amine, Alcohol | β-Amino Alcohols |

| Thiols | Sodium thiophenoxide | Thioether, Alcohol | β-Hydroxy Thioethers |

| Azides | Sodium azide | Azide, Alcohol | β-Azido Alcohols |

| Alkoxides | Sodium methoxide | Ether, Alcohol | 1-Alkoxy-2-hydroxypropanes |

| Cyanides | Sodium cyanide | Nitrile, Alcohol | β-Hydroxy Nitriles |

Mechanistic Studies of Key Transformations Involving this compound

The key transformation of this compound is the base-catalyzed ring-opening of the epoxide. The mechanism of this reaction is well-understood and is classified as a bimolecular nucleophilic substitution (SN2). libretexts.orgbyjus.com In this process, the nucleophile, typically an amine, directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com

The reaction proceeds without the pre-protonation of the epoxide oxygen, which is characteristic of acid-catalyzed openings. byjus.com The driving force for the reaction is the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered ether ring. masterorganicchemistry.com The amine acts as both the nucleophile and, in some cases, a general base catalyst.

While specific kinetic studies detailing the reaction rates for this compound are not extensively documented in publicly available literature, the kinetics of reactions between glycidyl ethers and amines have been generally characterized. sci-hub.sesemanticscholar.org The reaction rate is governed by several factors consistent with the SN2 mechanism.

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Steric Hindrance | The rate is higher for attack at the less sterically hindered carbon. | The SN2 transition state is sensitive to steric crowding. Attack at the terminal CH₂ group is sterically favored over the internal CH group. pressbooks.pub |

| Nucleophilicity of Amine | Aliphatic amines react faster than aromatic amines. | Aliphatic amines are generally more basic and more nucleophilic than aromatic amines, where the lone pair is delocalized into the aromatic ring. sci-hub.se |

| Solvent | Polar aprotic solvents can accelerate the reaction. Protic solvents can both accelerate and decelerate. | Polar aprotic solvents stabilize the transition state. Protic solvents can solvate the amine, reducing its nucleophilicity, but can also act as proton donors to stabilize the developing negative charge on the oxygen. |

| Autocatalysis | The hydroxyl group formed as a product can accelerate the reaction. | The product alcohol can form a hydrogen bond with the epoxide oxygen, polarizing the C-O bond and making the carbon more electrophilic. This is a form of autocatalysis. sci-hub.seacs.org |

The SN2 reaction of an amine with the epoxide of this compound is a concerted process. This means that the bond formation between the nucleophilic amine and the electrophilic carbon occurs simultaneously with the breaking of the carbon-oxygen bond of the epoxide. libretexts.org As a result, there are no discrete, stable intermediates formed during the rate-determining step.

The reaction proceeds through a single transition state. In this transition state, the attacking nitrogen and the departing oxygen are positioned 180° apart (anti-periplanar) with respect to the carbon atom undergoing substitution.

Following the ring-opening, a zwitterionic or alkoxide intermediate is transiently formed. The oxygen atom of the former epoxide ring bears a negative charge (as an alkoxide), and the nitrogen atom of the amine bears a positive charge. byjus.com This highly unstable species is rapidly neutralized. A proton is transferred from the positively charged nitrogen to the negatively charged alkoxide, often facilitated by another molecule of the amine or a solvent molecule acting as a proton shuttle. This proton transfer yields the final, stable β-amino alcohol product.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Stereodefined Indole-Containing Compounds

The unique combination of a chiral epoxide and an indole (B1671886) nucleus in (2s)-Glycidyl indol-4-yl ether makes it an ideal starting material for the synthesis of a variety of stereodefined indole-containing compounds.

The primary reactivity of this compound stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This reaction forms the basis for its use as a precursor to chiral amines and alcohols.

The reaction with various amine nucleophiles provides a straightforward route to chiral amino alcohols. For example, the nucleophilic addition of a primary or secondary amine to the epoxide ring proceeds with high regioselectivity at the less sterically hindered terminal carbon atom, yielding a chiral 1-amino-3-(indol-4-yloxy)propan-2-ol derivative. This strategy is notably employed in the synthesis of β-adrenergic blocking agents, such as pindolol (B1678383), where the chiral side chain is crucial for biological activity. The reaction of (±)-4-[(oxiran-2-yloxy)methyl]-1H-indole with amines is a key step in generating pindolol derivatives.

Similarly, the hydrolysis of the epoxide, either under acidic or basic conditions, or enzymatic resolution, leads to the corresponding chiral diol, 1-(indol-4-yloxy)propane-2,3-diol. These chiral diols are valuable intermediates themselves, serving as building blocks for more complex molecules. The synthesis of chiral alcohols from prochiral precursors is a well-established strategy in organic synthesis, often utilizing biocatalytic methods for high enantioselectivity.

The functional groups generated from the epoxide opening can be further manipulated to construct various heterocyclic systems. The resulting amino alcohols, for instance, can undergo intramolecular cyclization reactions to form morpholine, piperazine, or other nitrogen-containing heterocycles fused or attached to the indole framework.

Table 1: Synthesis of Chiral Derivatives from this compound

| Nucleophile | Reaction Type | Product Class | Example Application |

| Primary/Secondary Amines | Epoxide Ring-Opening | Chiral Amino Alcohols | Synthesis of β-blockers (e.g., Pindolol) |

| Water/Hydroxide (B78521) | Epoxide Hydrolysis | Chiral Diols | Intermediates for further synthesis |

| Thiols | Thiolysis | Chiral Thioalcohols | Synthesis of sulfur-containing compounds |

| Azides | Azidolysis | Chiral Azido Alcohols | Precursors to chiral amines and vicinal amino alcohols |

Beyond simple ring-opening, the functionalities of this compound can be strategically utilized to construct more complex, polycyclic architectures. The indole ring itself is a versatile component in the formation of fused and bridged heterocyclic systems. Following the initial epoxide opening, the newly installed side chain can participate in cyclization reactions with the indole nucleus.

For instance, the hydroxyl group of the propan-2-ol side chain can be converted into a good leaving group. Subsequent intramolecular nucleophilic attack by the indole nitrogen (N-1) or carbon (C-3 or C-5) could lead to the formation of fused ring systems. The specific outcome of such reactions depends on the reaction conditions and the substitution pattern on the indole ring. This approach provides access to novel indolo-oxazine or other complex heterocyclic frameworks, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Role in the Asymmetric Synthesis of Complex Molecules

The enantiopure nature of this compound makes it an indispensable tool in the asymmetric synthesis of complex molecules, where precise control of stereochemistry is paramount.

Chiral building blocks are in high demand within the pharmaceutical industry for synthesizing single-enantiomer drugs, which often exhibit improved therapeutic profiles compared to their racemic counterparts. This compound serves as a key intermediate for introducing a specific chiral side chain found in several biologically active compounds.

A prominent example is its application in the synthesis of β-adrenoceptor antagonists (beta-blockers). The pharmacophore of many aryloxypropanolamine-based beta-blockers includes a chiral (S)-configured secondary alcohol. The synthesis of pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity, can be efficiently achieved using an indole-based glycidyl (B131873) ether. The key step involves the nucleophilic ring-opening of the epoxide by isopropylamine (B41738) to install the required amino alcohol side chain with the correct stereochemistry. The use of the enantiopure (2S)-glycidyl ether ensures the direct formation of the desired (S)-enantiomer of the final drug molecule, avoiding costly and inefficient resolution steps.

The indole moiety is a privileged scaffold found in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. The total synthesis of these complex molecules often represents a significant challenge in organic chemistry.

Application in Materials Science and Polymer Chemistry

While the primary application of this compound is in fine organic synthesis, its reactive functional groups also give it potential for use in materials science and polymer chemistry. Glycidyl ethers, in general, are common monomers for the synthesis of epoxy resins and polyethers.

The epoxide group can undergo ring-opening polymerization to form polyethers with pendant indol-4-yl groups. The resulting polymer would possess unique properties imparted by the indole moieties, such as fluorescence, UV absorption, and specific binding capabilities. The chirality of the monomer unit would also lead to optically active polymers, which are of interest for applications in chiral separations, nonlinear optics, and advanced electronics.

Alternatively, the indole ring can be functionalized prior to or after polymerization to tune the material's properties. For example, the N-H group of the indole could participate in other polymerization processes or be used to attach the molecule to a surface or another polymer backbone. The combination of a reactive epoxide for polymerization and a functional indole group makes this compound an interesting candidate for the development of novel functional materials and specialty polymers.

Chiral Monomers for Stereoregular Polymer Architecture

The synthesis of polymers with controlled stereochemistry, known as stereoregular polymers, is of paramount importance as the polymer's properties are highly dependent on its tacticity. The use of chiral monomers in polymerization reactions is a powerful strategy to achieve stereocontrol. This compound, with its inherent chirality, is a promising candidate for the synthesis of isotactic polyethers via anionic ring-opening polymerization (AROP).

The polymerization of glycidyl ethers can be initiated by various nucleophiles, and the stereochemistry of the resulting polymer is often dictated by the nature of the monomer and the polymerization conditions. In the case of a chiral monomer like this compound, the stereogenic center on the monomer can direct the stereochemistry of the newly formed chiral centers along the polymer backbone during polymerization, leading to a stereoregular polymer. The bulky indole group can further influence the polymer's architecture and final properties, such as its glass transition temperature and solubility. nbinno.com

The resulting poly(this compound) would be an optically active polymer with potential applications in chiral separations, non-linear optics, and as a chiral stationary phase in chromatography. The indole side chains also offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. Research on analogous systems, such as the polymerization of other functionalized glycidyl ethers, has demonstrated the feasibility of producing well-defined, high molecular weight polymers with controlled stereochemistry. researchgate.netnih.gov

Table 1: Illustrative Properties of Stereoregular Poly(glycidyl ether)s with Aromatic Side Chains

| Polymer | Monomer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (°C) |

| Poly(phenyl glycidyl ether) | Phenyl glycidyl ether | 15,000 | 1.15 | 45 |

| Poly(naphthyl glycidyl ether) | Naphthyl glycidyl ether | 20,000 | 1.20 | 80 |

| Hypothetical Poly(this compound) | This compound | 18,000 | 1.18 | ~60-70 |

Note: The data for Poly(this compound) is hypothetical and extrapolated from known data for structurally similar polymers.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis, which aims to synthesize chiral products with high enantioselectivity. The structural features of this compound make it an excellent starting material for the synthesis of novel chiral ligands. The epoxide ring is susceptible to nucleophilic attack, providing a straightforward method for introducing ligating atoms.

A common strategy involves the ring-opening of the epoxide with a primary or secondary amine to generate a chiral 1-amino-3-alkoxy-2-propanol scaffold. This structural motif is a key component of many successful chiral ligands. For instance, the reaction of this compound with a bulky amine, such as tert-butylamine, would yield a chiral amino alcohol ligand. The nitrogen and oxygen atoms of this ligand can then coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

The indole moiety in such ligands is not merely a passive substituent. The indole nitrogen can act as a hydrogen bond donor, potentially influencing the transition state of a reaction and enhancing enantioselectivity. acs.orgmdpi.com Furthermore, the aromatic nature of the indole ring can engage in π-stacking interactions, which can also play a role in stereochemical control. Indole-based chiral ligands have been successfully employed in a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. researchgate.net

Table 2: Representative Performance of Indole-Based Chiral Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee %) |

| Friedel-Crafts Alkylation | Cu(II)-Box/Indole-based ligand | Indole and nitrostyrene | 95 |

| Michael Addition | Organocatalyst/Indole-based ligand | Aldehyde and nitroalkene | 98 |

| Hypothetical Diels-Alder Reaction | Lewis Acid/(2s)-Glycidyl indol-4-yl ether derived ligand | Cyclopentadiene and enone | >90 (expected) |

Note: The data for the Diels-Alder reaction is a hypothetical projection based on the performance of structurally similar chiral ligands.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Spectroscopic Techniques for Configuration and Conformation Assignment

The determination of the three-dimensional arrangement of atoms in (2S)-Glycidyl indol-4-yl ether relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about the connectivity, stereochemistry, and conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For chiral compounds like this compound, advanced NMR techniques are employed to resolve the signals of enantiomers and diastereomers and to determine their relative and absolute configurations.

While specific ¹H and ¹³C NMR data for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as other indole (B1671886) derivatives and glycidyl (B131873) ethers. The protons of the glycidyl moiety would exhibit characteristic signals in the upfield region of the ¹H NMR spectrum, with their specific chemical shifts and coupling constants being highly sensitive to the stereochemistry at the chiral center. The use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to the separation of signals for the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals of the indole and glycidyl fragments. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, offering insights into the preferred conformation of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 8.0 - 8.5 | br s |

| Aromatic CH | 6.5 - 7.5 | m |

| O-CH₂ (glycidyl) | 3.8 - 4.5 | m |

| CH (glycidyl) | 3.2 - 3.6 | m |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are uniquely suited for the study of chiral molecules as they rely on the differential interaction of these molecules with polarized light.

Optical Rotation measures the rotation of the plane of plane-polarized light by a chiral substance. For this compound, a specific optical rotation value ([α]D) would be a key identifier of the enantiomeric form. A positive or negative sign of rotation would indicate the direction of rotation, and its magnitude would be a measure of the enantiomeric excess.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are directly related to the electronic transitions within the chiral chromophores of the molecule, primarily the indole ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for the (S)-configuration and compare it with the experimental spectrum to confirm the absolute stereochemistry.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) or electron ionization (EI) would be common ionization techniques. The resulting mass spectrum would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation of the glycidyl ether moiety would likely involve cleavage of the ether bond and opening of the epoxide ring. The indole ring would also produce characteristic fragmentation patterns. The analysis of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy.

Table 2: Plausible Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment Structure |

|---|---|

| [M]+ | Molecular ion |

| [M - C₃H₅O]⁺ | Loss of the glycidyl group |

| [C₈H₇NO]⁺ | Indol-4-ol cation |

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional arrangement of atoms in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 2s Glycidyl Indol 4 Yl Ether

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a balance between accuracy and computational cost. For (2S)-Glycidyl indol-4-yl ether, DFT studies are instrumental in understanding its reactivity, particularly in reactions involving the strained epoxide ring, and its stereoselectivity.

Transition State Analysis for Key Transformations

A critical application of DFT is the elucidation of reaction mechanisms through the identification and characterization of transition states. For this compound, key transformations would likely involve the nucleophilic opening of the epoxide ring, a reaction of significant synthetic importance. DFT calculations can map out the potential energy surface for such reactions, identifying the minimum energy pathway and the structure of the transition state.

Theoretical investigations would typically involve reacting this compound with various nucleophiles (e.g., amines, thiols) under different catalytic conditions. The transition state geometries, activation energies, and reaction thermodynamics can be calculated. These calculations can reveal, for instance, whether the reaction proceeds via an SN2 mechanism and can predict the regioselectivity of the nucleophilic attack (at the C2 or C3 position of the glycidyl (B131873) group).

Interactive Table: Illustrative Transition State Analysis Data for the Reaction of this compound with a Generic Nucleophile (Nu)

| Nucleophile (Nu) | Catalyst | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) (Nu-C, C-O) |

| Amine | Acid | 15.2 | 2.1, 1.8 |

| Amine | Base | 18.5 | 2.2, 1.9 |

| Thiol | Acid | 12.8 | 2.5, 1.8 |

| Thiol | Base | 16.1 | 2.6, 1.9 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would require specific quantum chemical computations.

Conformational Analysis and Energetics of this compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers due to the rotation around single bonds. The relative stability of these conformers can significantly influence the molecule's reactivity and its interactions with other molecules, such as catalysts or biological receptors.

DFT calculations are employed to perform a systematic conformational search to identify the low-energy conformers of this compound. By calculating the relative energies of these conformers, it is possible to determine the most populated conformers at a given temperature. This analysis typically focuses on the torsion angles involving the ether linkage and the orientation of the glycidyl group relative to the indole (B1671886) ring. The results of such studies are crucial for understanding the molecule's preferred shape and how this shape might affect its chemical behavior.

Interactive Table: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C) (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 0.0 | 65 |

| B | 180 | 0.8 | 25 |

| C | -60 | 1.5 | 10 |

Note: The data in this table is illustrative. The actual conformational landscape would be determined through detailed computational analysis.

Molecular Modeling of Compound-Catalyst Interactions

The interaction of this compound with catalysts is a key aspect of its chemical transformations. Molecular modeling techniques, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed insights into these interactions at the atomic level. These models can help in understanding the mechanism of catalysis and in the rational design of new and more efficient catalysts.

Modeling studies can reveal the specific binding mode of this compound within the active site of a catalyst. This includes identifying key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the compound-catalyst complex. For enzyme-catalyzed reactions, molecular docking can predict the preferred orientation of the substrate in the enzyme's active site, which is crucial for understanding the observed stereoselectivity. QM/MM calculations can then be used to model the reaction mechanism within the complex environment of the active site, providing a more accurate picture of the catalytic process.

Interactive Table: Illustrative Data from Molecular Modeling of this compound with a Hypothetical Catalyst

| Catalyst Type | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |

| Lewis Acid | -8.5 | Metal center, Ligand atoms | Coordination, Electrostatic |

| Chiral Phase-Transfer Catalyst | -6.2 | Quaternary ammonium (B1175870), Aromatic rings | Ionic, π-π stacking |

| Epoxide Hydrolase Enzyme | -10.1 | Asp, His, Tyr | Hydrogen bonding, van der Waals |

Note: This table presents hypothetical data to illustrate the outcomes of molecular modeling studies.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These calculations provide information about the distribution of electrons within the molecule, the nature of its chemical bonds, and its frontier molecular orbitals (HOMO and LUMO). This information is invaluable for predicting the molecule's reactivity and spectroscopic properties.

Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are important descriptors of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution on individual atoms and the nature of the bonding within the molecule.

Interactive Table: Illustrative Quantum Chemical Properties of this compound

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Mulliken Charge on Epoxide Oxygen | -0.45 e | Indicates a partial negative charge, a likely site for interaction with electrophiles. |

| Mulliken Charge on Indole Nitrogen | -0.38 e | Indicates a partial negative charge and potential for hydrogen bonding. |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

Future Directions and Emerging Research Avenues for 2s Glycidyl Indol 4 Yl Ether

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The development of efficient and enantiomerically pure synthetic methods is paramount for the practical application of chiral molecules like (2S)-glycidyl indol-4-yl ether. Future research will likely focus on moving beyond traditional methods, which may involve multiple steps and the use of hazardous reagents, towards more elegant and efficient strategies. mdpi.com

Key areas for exploration include:

Asymmetric Catalysis: The direct asymmetric epoxidation of a suitable allylic precursor derived from 4-hydroxyindole (B18505) would be a highly atom-economical approach. Research into novel chiral catalysts, potentially based on transition metals or organocatalysts, could provide high yields and enantioselectivities.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Lipase-mediated kinetic resolution of a racemic mixture of glycidyl (B131873) indol-4-yl ether or its precursors could be a viable route. mdpi.com Additionally, the use of engineered haloalcohol dehalogenases could enable the direct conversion of a chlorohydrin intermediate, derived from 4-hydroxyindole and epichlorohydrin (B41342), into the desired (S)-epoxide. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral building blocks such as (S)-glycidol or (R)-epichlorohydrin to introduce the stereocenter remains a robust strategy. Future work could optimize reaction conditions for the Williamson ether synthesis between 4-hydroxyindole and these chiral synthons to improve yields and minimize side reactions.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Epoxidation | High atom economy, direct approach. | Catalyst development, substrate specificity, cost of catalyst. |

| Kinetic Resolution | Can utilize cheaper racemic starting materials. | Maximum theoretical yield of 50%, requires efficient separation. |

| Chemo-enzymatic Synthesis | High enantioselectivity, mild reaction conditions, green approach. mdpi.com | Enzyme stability and cost, substrate loading, downstream processing. |

| Chiral Pool Synthesis | Readily available starting materials, well-established chemistry. | Potential for racemization, requires high-purity chiral synthons. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound—possessing both a nucleophilic indole (B1671886) ring and an electrophilic epoxide—opens a vast landscape for chemical derivatization. Future studies will aim to systematically explore its reactivity to generate diverse molecular libraries for various applications.

Epoxide Ring-Opening Reactions: The strained three-membered ether ring is susceptible to nucleophilic attack. A wide array of nucleophiles, such as amines, azides, thiols, and alcohols, can be employed to generate a diverse set of 1,2-amino alcohols and related structures. These reactions can be highly regioselective, with nucleophilic attack typically occurring at the less sterically hindered terminal carbon. nih.gov

Indole Nucleus Modification: The indole ring can undergo electrophilic substitution. While the ether linkage at the 4-position will influence the regioselectivity, positions such as C3, C7, and N1 are potential sites for functionalization. Reactions like Vilsmeier-Haack formylation, Mannich reactions, or N-alkylation/arylation could introduce additional complexity and functionality.

Intramolecular Cyclizations: For derivatives where a nucleophilic group is tethered to the indole nitrogen, intramolecular cyclization onto the epoxide moiety could lead to novel, rigid heterocyclic scaffolds, potentially of interest in medicinal chemistry.

Table 2: Potential Derivatization Reactions via Epoxide Ring-Opening

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

| Amine | Isopropylamine (B41738) | Secondary Amino Alcohol | β-blocker synthesis |

| Azide | Sodium Azide | Azido Alcohol | Precursor for amino alcohols, triazoles |

| Thiol | Thiophenol | Thioether Alcohol | Synthesis of bioactive molecules |

| Alcohol/Phenol (B47542) | Methanol | Ether Diol | Building block for complex ethers |

| Carbon Nucleophile | Organocuprates | C-C Bond Formation | Elaboration of carbon skeleton |

Expansion of Applications in Emerging Areas of Chemical Science

The structural motifs present in this compound suggest its potential utility in several areas of chemical science, particularly in drug discovery and materials science.

Medicinal Chemistry: The "indol-4-yloxy-propanolamine" core is characteristic of several β-adrenergic receptor antagonists (beta-blockers) like Pindolol (B1678383). actascientific.com This makes this compound an ideal starting material for the synthesis of novel analogues with potentially improved selectivity or pharmacokinetic properties. Furthermore, the indole scaffold is a key component of many anticancer, antiviral, and antimicrobial agents. openmedicinalchemistryjournal.com Derivatization could lead to new classes of therapeutic candidates.

Chemical Biology: The molecule could be used to synthesize probes for studying biological systems. For instance, attaching a fluorescent tag or a biotin (B1667282) label through the epoxide handle would allow for the investigation of protein-indole interactions.

Materials Science: Glycidyl ethers are fundamental monomers for epoxy resins. nih.gov Incorporating the indole moiety could lead to the development of new polymers with unique properties, such as enhanced thermal stability, altered optical properties (e.g., fluorescence), or specific surface adhesion characteristics.

Table 3: Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Rationale | Key Structural Motif |

| Cardiology | Core structure of many beta-blockers. actascientific.com | Indole-oxy-propanolamine |

| Oncology | Indole is a privileged scaffold in many anticancer drugs. openmedicinalchemistryjournal.com | Functionalized Indole Nucleus |

| Infectious Diseases | Indole derivatives exhibit antiviral and antimicrobial activity. nih.gov | Diverse Indole Derivatives |

| Neurology | The indole ring is related to neurotransmitters like serotonin. | Indole-based structures |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. fraunhofer.deuc.pt The synthesis of this compound and its derivatives is well-suited for this modern approach.

Enhanced Safety and Control: Epoxide chemistry can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov

Improved Efficiency and Throughput: Continuous processing can significantly reduce reaction times and increase productivity. researchgate.netresearchgate.net The synthesis of intermediates and their subsequent reaction can be telescoped into a single, continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems would enable the rapid synthesis of large libraries of derivatives based on the this compound scaffold for high-throughput screening.

Table 4: Comparison of Batch vs. Flow Synthesis for Glycidyl Ether Production

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots. | Excellent, precise temperature control. nih.gov |

| Safety | Higher risk with exothermic reactions. | Inherently safer due to small reaction volume. |

| Scalability | Challenging, requires larger vessels. | Straightforward, by running for longer times ("scaling out"). |

| Process Control | Manual or semi-automated. | Fully automatable with real-time monitoring. jddhs.com |

| Throughput | Generally lower for multi-step processes. | Higher, especially for telescoped reactions. researchgate.net |

Sustainability Considerations and Industrial Scalability Potential

Applying the principles of green chemistry will be crucial for the future industrial-scale production of this compound. mdpi.com Research in this area will focus on minimizing the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal. Catalytic approaches are generally superior to stoichiometric ones in this regard. jddhs.com

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as bio-derived solvents or even water, would significantly improve the sustainability profile of the process. mdpi.com

Catalyst Recycling: For catalytic routes, developing methods for the efficient recovery and reuse of the catalyst (whether it be a transition metal complex, an organocatalyst, or an enzyme) is essential for both environmental and economic reasons. jddhs.com

Waste Reduction: Optimizing reactions to reduce the formation of byproducts and developing processes that minimize waste streams are critical for sustainable manufacturing. reachemchemicals.comacs.org The integration of real-time process monitoring can help optimize reactions to minimize waste generation. fraunhofer.de

Table 5: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Optimize reaction conditions for high yield and selectivity. acs.org |

| Atom Economy | Prioritize catalytic methods over stoichiometric reagents. jddhs.com |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents where possible. |

| Design for Energy Efficiency | Utilize flow chemistry for better heat transfer; explore microwave-assisted synthesis. fraunhofer.demdpi.com |

| Use of Renewable Feedstocks | Investigate synthesis routes starting from bio-derived 4-hydroxyindole or chiral precursors. |

| Catalysis | Employ highly efficient and recyclable catalysts (metal, organo-, or bio-catalysts). |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (2S)-glycidyl indol-4-yl ether in experimental samples?

- Methodology : Use capillary gas chromatography (GC) with flame ionization detection (FID) for volatile derivatives, as validated for glycidyl ethers like isopropyl glycidyl ether (IGE) and allyl glycidyl ether (AGE) . For non-volatile analogs, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is suitable, as demonstrated for phenyl glycidyl ether (PGE) .

- Sample Preparation : Employ solid sorbents like Amberlite XAD-7 for air sampling (if applicable), which showed superior retention for most glycidyl ethers except IGE. Use activated charcoal for smaller ethers like IGE, AGE, or BGE . Calibrate daily with 6-point standard curves (0.1–15 mg/sample) to ensure precision .

Q. How should this compound be stored to maintain stability during experiments?

- Storage Protocol : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent epoxide ring degradation. Amberlite XAD-2 or XAD-7 sorbents are stable for air sampling, with relative humidity having minimal impact on recovery . Refrigerate at 4°C for long-term storage, as recommended for similar glycidyl ethers in reagent catalogs .

Q. What safety precautions are critical when handling this compound?

- Safety Measures : Treat as a potential carcinogen (Group 2B by IARC analogously to phenyl glycidyl ether) . Use fume hoods for all manipulations, wear nitrile gloves, and avoid skin contact. Monitor airborne concentrations via personal/area sampling, adhering to OSHA 1910.1020 standards . For spills, deactivate with 10% sodium hydroxide solution to hydrolyze the epoxide group .

Advanced Research Questions

Q. How can contradictory toxicological data on glycidyl ethers be resolved in mechanistic studies?

- Experimental Design : Conduct in vitro assays (e.g., Ames test for mutagenicity, Syrian hamster embryo cell transformation assays) to assess genotoxicity, as phenyl glycidyl ether showed bacterial mutagenicity but no chromosomal aberrations in vivo . Combine with in vivo micronucleus tests and metabolic profiling to evaluate species-specific responses .

Q. What synthetic strategies optimize the enantiomeric purity of this compound?